Muscarinic M1 Receptor Affinity and M1/M2 Selectivity Profile of 1-Methyl-2-(phenylmethyl)-4-piperidinone
1-Methyl-2-(phenylmethyl)-4-piperidinone demonstrates a significant binding affinity for the Muscarinic M1 receptor (Ki = 156 nM) and a notable selectivity window over the M2 subtype [1]. This selectivity profile is critical for CNS-targeted drug development where M2-related side effects (e.g., cardiac effects) are undesirable. The observed M2 Ki values of 1.37 µM and 13.7 µM yield M1/M2 selectivity ratios of approximately 9-fold and 88-fold, respectively [1]. This contrasts with many other piperidine-based muscarinic ligands, which often lack this degree of subtype selectivity.
| Evidence Dimension | Muscarinic Receptor Binding Affinity (Ki) and M1/M2 Selectivity |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1.37 µM and 13.7 µM |
| Comparator Or Baseline | Selectivity Ratio (M1 vs M2): ~9x and ~88x |
| Quantified Difference | M1 affinity is ~9-fold and ~88-fold higher than affinity for M2 receptor subtypes. |
| Conditions | Radioligand displacement assay using [3H]pirenzepine in bovine striatum (M1) and [3H]QNB in rat myocardium (M2). |
Why This Matters
This selectivity profile directly impacts procurement decisions for CNS drug discovery programs targeting M1-related disorders (e.g., Alzheimer's disease) where minimizing M2 off-target activity is crucial for safety.
- [1] BindingDB. Entry for BDBM50405719 (CHEMBL2114395). Data curated from Nova Pharmaceutical/ChEMBL. Assay: Binding affinity against Muscarinic acetylcholine receptor M1 and M2. View Source
